REACTION_CXSMILES
|
C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C.[C:22]1(=[O:28])[CH2:26][CH2:25][C:24](=[O:27])[CH2:23]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].Cl[C:38]1[CH:43]=[CH:42][C:41]([F:44])=[CH:40][CH:39]=1>CC([O-])=O.CC([O-])=O.[Pd+2].O1CCOCC1>[F:44][C:41]1[CH:42]=[CH:43][C:38]([CH:23]2[C:24](=[O:27])[CH2:25][CH2:26][C:22]2=[O:28])=[CH:39][CH:40]=1 |f:2.3.4.5,7.8.9|
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Name
|
|
Quantity
|
331.4 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C
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Name
|
|
Quantity
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2.476 kg
|
Type
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reactant
|
Smiles
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C1(CC(CC1)=O)=O
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Name
|
K3PO4
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Quantity
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10.72 kg
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
113.3 g
|
Type
|
catalyst
|
Smiles
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CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
4.28 kg
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)F
|
Name
|
|
Quantity
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26 L
|
Type
|
solvent
|
Smiles
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O1CCOCC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting mixture was degassed (3×) by vacuum/N2
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Type
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CUSTOM
|
Details
|
the vessel degassed (3×) with vacuum/N2
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Type
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TEMPERATURE
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Details
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The resulting slurry was heated
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Type
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TEMPERATURE
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Details
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to reflux for 12 h
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Duration
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12 h
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Type
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ADDITION
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Details
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water (23 L) was added
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Type
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WASH
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Details
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The vessel was rinsed with an additional 6 L of water
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Type
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ADDITION
|
Details
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the reaction mixture further diluted with an additional 46 L of water
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Type
|
ADDITION
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Details
|
To the homogeneous solution was added 9 L of conc. HCl
|
Type
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FILTRATION
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Details
|
The slurry was then filtered
|
Type
|
WASH
|
Details
|
the cake washed with 17 L of water and 17 L of toluene
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Type
|
CUSTOM
|
Details
|
The solid was then dried at 60° C. for 48 h
|
Duration
|
48 h
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1C(CCC1=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |